

What is the mechanism of action of DIBAC-GGFG-NH2CH2-Dxd?

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Compound of Interest

Compound Name: DIBAC-GGFG-NH2CH2-Dxd

Cat. No.: B10857864

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An In-depth Technical Guide on the Mechanism of Action of **DIBAC-GGFG-NH2CH2-Dxd**

Introduction

The molecule **DIBAC-GGFG-NH2CH2-Dxd** represents a sophisticated linker-payload system designed for targeted drug delivery, primarily in the context of Antibody-Drug Conjugates (ADCs). This guide provides a detailed examination of its mechanism of action, from the function of its individual components to the ultimate cytotoxic effect on target cells. The content is intended for researchers, scientists, and professionals involved in drug development and oncology.

The system is composed of four key parts:

- **DIBAC (Dibenzocyclooctyne):** A cyclooctyne used for copper-free click chemistry, enabling covalent attachment to a targeting moiety.
- **GGFG (Gly-Gly-Phe-Gly):** A tetrapeptide linker designed for enzymatic cleavage within the target cell.
- **-NH2CH2- (Aminomethyl):** A component of a self-immolative spacer that facilitates the release of the payload after linker cleavage.
- **Dxd (Deruxtecan):** A potent topoisomerase I inhibitor, which serves as the cytotoxic payload.

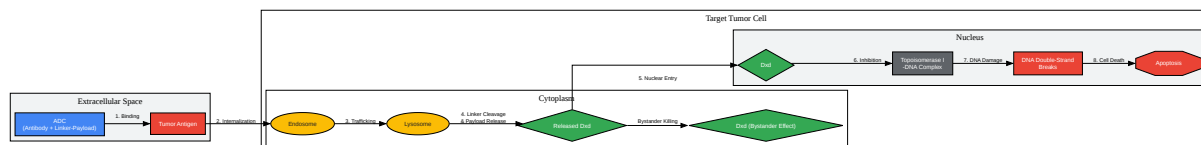
Proposed Mechanism of Action

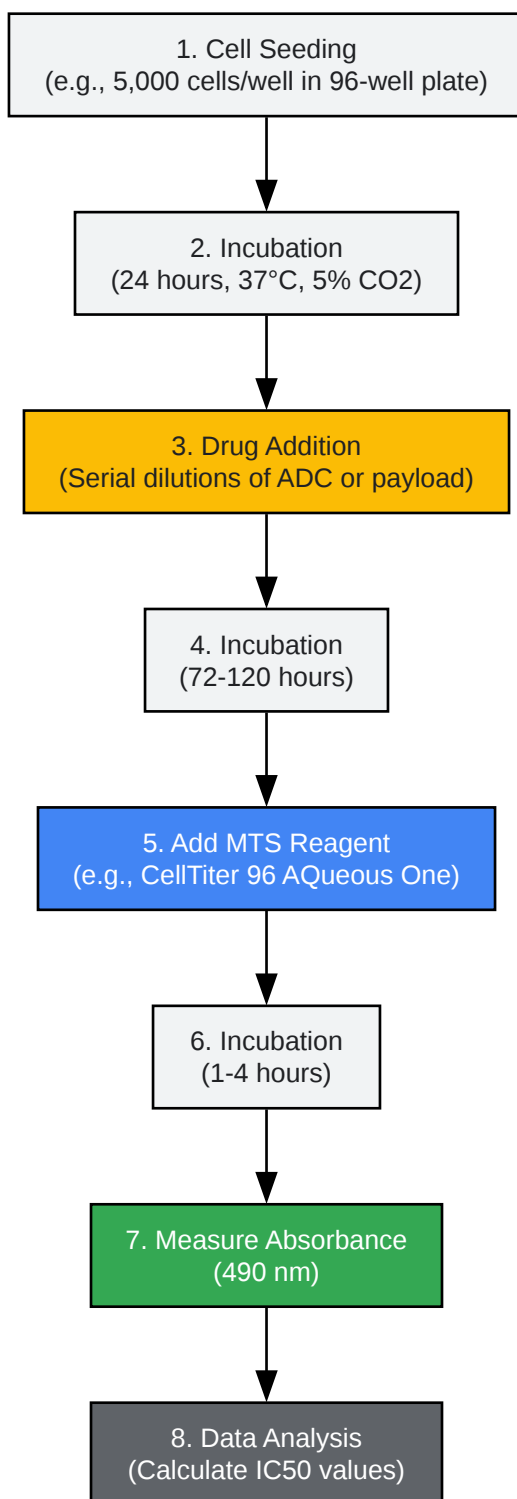
The overarching mechanism of action for an ADC utilizing the **DIBAC-GGFG-NH₂CH₂-Dxd** system is a multi-step process that ensures the targeted delivery and conditional activation of the cytotoxic payload.

- **Conjugation:** The DIBAC group allows for the efficient and stable conjugation of the linker-payload system to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This forms the final ADC.
- **Circulation and Targeting:** The resulting ADC circulates in the bloodstream. The antibody component specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.
- **Internalization:** Upon binding to the target antigen, the entire ADC-antigen complex is internalized into the cell, typically through the process of endocytosis.
- **Lysosomal Trafficking and Cleavage:** The endosome containing the ADC traffics through the cell and fuses with a lysosome. The acidic environment and high concentration of proteases, such as Cathepsin B, within the lysosome lead to the specific cleavage of the GGFG peptide linker.
- **Payload Release:** Cleavage of the GGFG linker initiates the breakdown of the self-immolative spacer, which promptly releases the active Dxd payload from the linker system into the lysosome.
- **Cytosolic and Nuclear Action:** The released Dxd, being membrane permeable, translocates from the lysosome into the cytoplasm and subsequently enters the nucleus. Its membrane permeability also allows it to diffuse out of the target cell and affect nearby tumor cells that may not express the target antigen, a phenomenon known as the bystander effect.
- **Induction of Apoptosis:** In the nucleus, Dxd intercalates with DNA and inhibits the enzyme topoisomerase I. This inhibition prevents the re-ligation of single-strand DNA breaks that occur during DNA replication, leading to the accumulation of DNA double-strand breaks. This extensive DNA damage activates the DNA Damage Response (DDR) pathways, causing cell cycle arrest and ultimately triggering programmed cell death (apoptosis).

Signaling and Action Pathway

The following diagram illustrates the sequential mechanism of action, from ADC internalization to the induction of apoptosis.





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